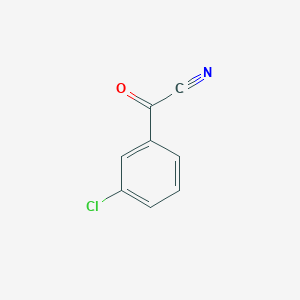

3-Chlorobenzoyl cyanide

概要

説明

3-Chlorobenzoyl cyanide (3-CbzCN) is a colorless, crystalline organic compound with the molecular formula C7H3ClN2O. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. 3-CbzCN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

科学的研究の応用

Synthesis of Pharmaceuticals

3-Chlorobenzoyl cyanide plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the synthesis of Lamotrigine, a medication used in the treatment of epilepsy and bipolar disorder. The cyanation of 2,3-dichlorobenzoyl chloride, a process integral to producing 3-Chlorobenzoyl cyanide, has been extensively studied. Researchers have evaluated multiple catalytic systems for this cyanation, identifying conditions and catalysts (such as CuBr2 and CuCN) that achieve efficient conversion (Leitch et al., 2017).

Environmental and Biological Studies

Cyanides, including derivatives like 3-Chlorobenzoyl cyanide, have been a subject of environmental and biological studies due to their potential toxic effects and widespread industrial usage. Biodegradation of cyanides is a significant area of research, where microorganisms like Pseudomonas pseudoalcaligenes CECT5344 utilize cyanide and its derivatives as a nitrogen source, presenting a potential bioremediation strategy for industrial waste containing such compounds (Luque-Almagro et al., 2016).

Detection and Analysis

Research has also focused on the detection and analysis of cyanides. Novel methods have been developed to detect cyanide ions, for example, a study describing a fluorescent sensor for cyanide detection based on a phenylacetylene derivative. This sensor allows for the sensitive and selective detection of cyanide in aqueous solutions, which is crucial for monitoring environmental and industrial samples (Thanayupong et al., 2017).

Antidotal Research

In the field of toxicology, studies on antidotes for cyanide poisoning often involve compounds like 3-Chlorobenzoyl cyanide. Research on prodrugs of 3-mercaptopyruvate, which is effective against cyanide poisoning, demonstrates the ongoing efforts to develop more effective treatments for cyanide toxicity (Nagasawa et al., 2007).

作用機序

Target of Action

3-Chlorobenzoyl cyanide, similar to other cyanide compounds, primarily targets the cytochrome oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a vital process in cellular respiration.

Mode of Action

The compound interacts with its target by binding to the ferric ion (Fe3+) in the cytochrome oxidase enzyme . This binding inhibits the enzyme, thereby disrupting the electron transport chain and decreasing the tissue utilization of oxygen .

Biochemical Pathways

The inhibition of cytochrome oxidase affects the biochemical pathway of cellular respiration. It leads to a state known as ‘histotoxic hypoxia’, where cells are unable to utilize oxygen. This results in the accumulation of lactic acid, causing lactic acidosis .

Pharmacokinetics

Cyanide compounds are generally known to be rapidly absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.

Result of Action

The primary result of 3-Chlorobenzoyl cyanide’s action is cellular hypoxia due to the inhibition of cytochrome oxidase . This can lead to various symptoms of cyanide poisoning, including headache, confusion, nausea, and can be fatal in high concentrations .

Action Environment

The action of 3-Chlorobenzoyl cyanide can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its stability and reactivity. Moreover, the compound’s toxicity can be influenced by the individual’s health status, age, and other demographic factors .

特性

IUPAC Name |

3-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRKVHGBNVCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475188 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorobenzoyl cyanide | |

CAS RN |

26152-02-3 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

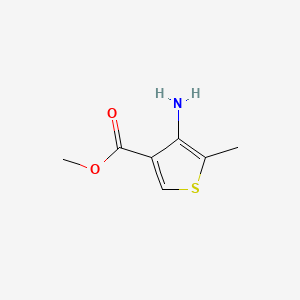

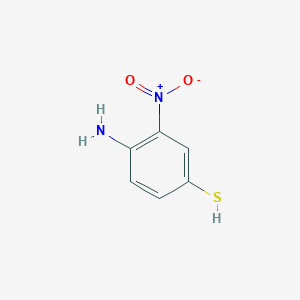

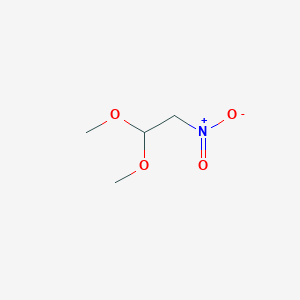

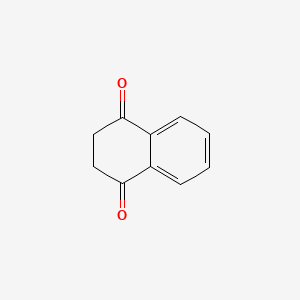

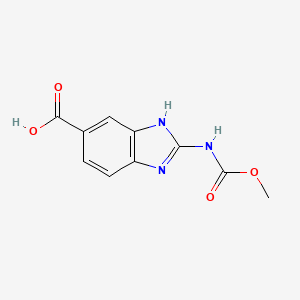

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)